Methyl alpha-1-Cyclopenten-1-yl-alpha-hydroxybenzeneacetate
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Overview
Description
Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate is an organic compound with a complex structure that includes a cyclopentene ring, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate typically involves the esterification of 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(cyclopent-1-en-1-yl)-2-oxo-2-phenylacetate.
Reduction: Formation of 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylmethanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(cyclopent-1-en-1-yl)acetate: Lacks the hydroxyl and phenyl groups, resulting in different chemical properties and reactivity.
2-(Cyclopent-1-en-1-yl)acetic acid: The carboxylic acid analog, which has different solubility and reactivity compared to the ester.
2-(Cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetic acid: The free acid form, which can be used as a precursor in the synthesis of the ester.
Uniqueness
Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopentene ring, hydroxyl group, and phenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C14H16O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-9,16H,5-6,10H2,1H3 |
InChI Key |
AUUAWTFNDUYFNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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